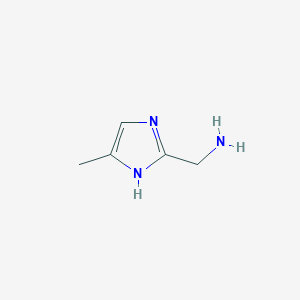

(4-Methyl-1H-imidazol-2-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-1H-imidazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-4-3-7-5(2-6)8-4/h3H,2,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGIFGULXSOHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586176 | |

| Record name | 1-(5-Methyl-1H-imidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518064-28-3 | |

| Record name | 1-(5-Methyl-1H-imidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Methyl-1H-imidazol-2-yl)methanamine synthesis pathways

An In-depth Technical Guide to the Synthesis of (4-Methyl-1H-imidazol-2-yl)methanamine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique structural motif, featuring a primary amine tethered to a 4-methylimidazole core, makes it an essential synthon for a wide array of pharmacologically active agents. This guide provides an in-depth exploration of the primary synthetic pathways for its preparation, with a strong emphasis on the underlying chemical principles and practical experimental considerations. We will dissect the most prevalent and efficient strategies, focusing on the reduction of nitrile precursors and the reductive amination of aldehydes. This document is intended for researchers, medicinal chemists, and process development scientists seeking a comprehensive and practical understanding of the synthesis of this valuable intermediate.

Introduction: The Strategic Importance of this compound

The imidazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3] The specific substitution pattern of this compound offers a versatile handle for molecular elaboration. The primary amine at the 2-position serves as a nucleophilic anchor for constructing amides, sulfonamides, and ureas, or as a precursor for further functionalization, while the 4-methyl group provides steric and electronic modulation. Its synthesis is therefore a critical step in the development of novel therapeutics.

This guide will focus on two principal retrosynthetic disconnections, each originating from a key precursor:

-

Pathway A: Reduction of the corresponding nitrile, 4-Methyl-1H-imidazole-2-carbonitrile.

-

Pathway B: Reductive amination of the corresponding aldehyde, 4-Methyl-1H-imidazole-2-carboxaldehyde.

We will examine the synthesis of these precursors and the various methodologies for their conversion to the target amine, providing detailed protocols and mechanistic insights.

Pathway A: Synthesis via Reduction of 4-Methyl-1H-imidazole-2-carbonitrile

The reduction of a nitrile to a primary amine is a fundamental and highly reliable transformation in organic synthesis.[4][5] This pathway is often preferred due to the relative stability of the nitrile precursor and the availability of diverse and high-yielding reduction methods.

Caption: Primary routes to the target amine from the nitrile precursor.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is an industrially scalable and often the most economical method for nitrile reduction.[4] The reaction involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

-

Causality Behind Experimental Choices: The choice of catalyst is paramount. Raney® Nickel is a highly active and cost-effective catalyst for this transformation.[6] Other group 10 metals like Palladium (Pd) or Platinum (Pt) are also effective.[4] The reaction conditions (pressure, temperature, solvent) are optimized to ensure complete conversion while minimizing the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the primary amine product with the intermediate imine.[4][7] Transfer hydrogenation, using a hydrogen donor like 2-propanol instead of H₂ gas, offers a less hazardous alternative that does not require high-pressure equipment.[6]

Experimental Protocol: Catalytic Hydrogenation with Raney® Nickel

-

Catalyst Preparation: In a fume hood, carefully wash commercially available Raney® Nickel (slurry in water) with three portions of ethanol to remove water.

-

Reaction Setup: To a high-pressure hydrogenation vessel (Parr apparatus), add 4-Methyl-1H-imidazole-2-carbonitrile (1.0 eq), the washed Raney® Nickel (0.2-0.5 eq by weight), and anhydrous ethanol or methanol as the solvent.

-

Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi).

-

Reaction: Heat the mixture to 40-60 °C and stir vigorously. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

-

Purification: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst, washing the pad with additional solvent. The Celite® pad should be kept wet to prevent the pyrophoric catalyst from igniting in the air. Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by distillation or crystallization of a salt (e.g., hydrochloride).

Method 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

For lab-scale synthesis, reduction with powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄ or LAH) is a common and highly effective strategy.[5][8][9]

-

Mechanistic Insight: The reaction proceeds via a nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbon of the nitrile group. This forms an intermediate imine anion. A second hydride ion then attacks, leading to a dianion, which upon aqueous work-up is protonated to yield the primary amine.[8][9] Two full equivalents of the hydride are consumed in the process.[8]

Caption: Mechanism of nitrile reduction using LiAlH₄.

-

Trustworthiness and Self-Validation: This method is highly reliable, but LiAlH₄ is a pyrophoric reagent that reacts violently with water.[10] Its safe handling is non-negotiable and requires anhydrous conditions and a careful quenching procedure. A successful protocol is validated by the complete consumption of the starting nitrile (monitored by TLC or LC-MS) and a carefully controlled work-up to safely destroy excess hydride.

Experimental Protocol: LiAlH₄ Reduction[10]

-

Reaction Setup: Under a nitrogen or argon atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Cool the suspension to 0 °C in an ice bath.

-

Addition: Dissolve 4-Methyl-1H-imidazole-2-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quenching (Fieser work-up): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add dropwise:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

-

'x' mL of 15% aqueous NaOH solution.

-

'3x' mL of water. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

-

-

Purification: Stir the resulting suspension vigorously for 30 minutes, then filter it through Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the target amine.

Method 3: Mixed Reagent System (Raney® Ni / KBH₄)

This method provides a milder and safer alternative to LiAlH₄ while avoiding the need for high-pressure hydrogenation equipment.[7][11]

-

Expertise & Experience: Potassium borohydride (KBH₄) alone is generally not a potent enough reducing agent to convert nitriles to amines.[7] However, its reducing power is significantly enhanced in the presence of a catalyst like Raney® Nickel. This synergistic system is highly effective for reducing both aliphatic and aromatic nitriles to primary amines with excellent selectivity and in high yields.[7][11][12] The reaction proceeds under mild conditions (room temperature) and does not require an inert atmosphere, making it experimentally convenient.[7]

Experimental Protocol: Raney® Ni / KBH₄ Reduction[7][11]

-

Reaction Setup: In a round-bottom flask, add Raney® Nickel (approx. 1.0 eq, moist weight), potassium borohydride (KBH₄, 4.0 eq), and dry ethanol.

-

Addition: To this stirred suspension, add a solution of 4-Methyl-1H-imidazole-2-carbonitrile (1.0 eq) in ethanol.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-3 hours. Monitor by TLC or LC-MS.

-

Work-up & Purification: Once the reaction is complete, filter the mixture through Celite® to remove the catalyst. Evaporate the solvent from the filtrate. Dissolve the residue in ethyl acetate and wash with water to remove inorganic salts. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the product.

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | Raney® Ni, H₂ (gas) | 40-60 °C, 50-100 psi H₂ | Economical, scalable, clean | Requires high-pressure equipment, pyrophoric catalyst |

| Chemical Reduction | LiAlH₄, THF | 0 °C to reflux | High yield, fast, reliable for lab scale | Pyrophoric reagent, requires strict anhydrous conditions |

| Mixed Reagent System | Raney® Ni, KBH₄, EtOH | Room Temperature | Mild, safe, high selectivity, experimentally simple | Stoichiometric borohydride, catalyst separation needed |

Synthesis of Key Precursor: 4-Methyl-1H-imidazole-2-carbonitrile

A robust synthesis of the target amine relies on the efficient preparation of its precursors. The nitrile can be synthesized from the corresponding aldehyde.

Caption: Conversion of the aldehyde precursor to the nitrile.

-

Oxime Formation: The aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) to form the corresponding aldoxime.

-

Dehydration: The aldoxime is then treated with a dehydrating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, converting the aldoxime directly to the nitrile.[13]

Pathway B: Synthesis via Reductive Amination

An alternative strategy involves the direct conversion of 4-Methyl-1H-imidazole-2-carboxaldehyde to the amine. This process, known as reductive amination, combines the formation of an imine and its reduction into a single synthetic operation.

-

Causality Behind Experimental Choices: The reaction involves condensing the aldehyde with an ammonia source (e.g., ammonia in methanol or ammonium acetate) to form an intermediate imine. This imine is then reduced in situ by a mild reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are ideal for this purpose as they are selective for the imine and will not reduce the starting aldehyde. Catalytic hydrogenation can also be employed.

Synthesis of the Aldehyde Precursor

The critical step for this pathway is the formylation of the imidazole ring at the C-2 position. The C-2 proton of an imidazole is the most acidic and can be selectively removed by a strong base.

-

Authoritative Grounding: The direct lithiation of the C-2 position of an N-substituted imidazole followed by quenching with an electrophile is a well-established and powerful method for C-2 functionalization.[14][15] Using a strong organolithium base like n-butyllithium (n-BuLi) at low temperatures (−78 °C) generates the 2-lithio intermediate, which can then be trapped with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[15][16] An N-1 protecting group is often required to direct the lithiation to the C-2 position and prevent deprotonation of the N-H proton.

Caption: Synthesis of the aldehyde via directed ortho-metalation.

Conclusion

The synthesis of this compound is most reliably achieved through the reduction of its nitrile precursor, 4-Methyl-1H-imidazole-2-carbonitrile. This approach offers multiple, high-yielding methodologies, from scalable catalytic hydrogenation to convenient and mild mixed-reagent systems like Raney® Ni/KBH₄. The choice of method depends on the scale of the synthesis and the equipment available. While reductive amination of the corresponding aldehyde presents a viable alternative, it necessitates an additional synthetic effort to prepare the aldehyde precursor, typically via a directed lithiation strategy. A thorough understanding of these pathways, their mechanisms, and the practical considerations involved is essential for any researcher working with this versatile and valuable building block.

References

- 1. [PDF] Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. tandfonline.com [tandfonline.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 9. One moment, please... [chemistrysteps.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

- 12. researchgate.net [researchgate.net]

- 13. WO2018154582A1 - Process for the preparation of 2-cyanoimidazole compounds - Google Patents [patents.google.com]

- 14. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

physicochemical properties of (4-Methyl-1H-imidazol-2-yl)methanamine

An In-depth Technical Guide to the Physicochemical Properties of (4-Methyl-1H-imidazol-2-yl)methanamine

Abstract: This technical guide provides a comprehensive analysis of the core , a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document is structured to provide not only the available property data but also the underlying scientific principles and detailed experimental methodologies for their determination. Key parameters including molecular structure, acid-base dissociation constants (pKa), lipophilicity (LogP), and aqueous solubility are discussed in the context of their impact on pharmacokinetic and pharmacodynamic profiles. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols for the robust characterization of this and similar small molecules.

Introduction to this compound

This compound is a small molecule featuring a substituted imidazole ring. The imidazole moiety is a critical pharmacophore found in numerous endogenous molecules (e.g., histidine) and successful therapeutic agents, valued for its hydrogen bonding capabilities and its ability to act as a proton donor or acceptor. The presence of a primary aminomethyl group at the 2-position and a methyl group at the 4-position of the imidazole ring defines its unique structural and electronic characteristics. A thorough understanding of its physicochemical properties is a prerequisite for any rational drug design and development program, as these parameters fundamentally govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide synthesizes available data with authoritative experimental protocols to serve as a foundational reference for its scientific investigation.

Core Physicochemical Properties

The behavior of a drug candidate in a biological system is dictated by its intrinsic physicochemical nature. This section summarizes the key properties of this compound.

Molecular Structure and Identifiers

A precise understanding of the molecular structure is the starting point for all physicochemical analysis. The compound consists of a five-membered imidazole ring with a methyl substituent at position 4 and a methanamine (-CH₂NH₂) substituent at position 2.

| Property | Value | Source |

| Molecular Formula | C₅H₉N₃ | [1] |

| Molecular Weight | 111.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 518064-28-3 | [1] |

| Canonical SMILES | CC1=CN=C(N1)CN | [1] |

Acid-Base Properties (pKa)

The acid dissociation constant, pKa, is arguably one of the most critical physicochemical parameters for a drug candidate. It determines the degree of ionization of the molecule at a given pH, which directly influences its solubility, absorption across biological membranes, and binding to its target protein. This compound possesses two key basic centers: the primary aliphatic amine and the imidazole ring.

The determination of precise pKa values is essential, as even minor variations can significantly alter a compound's pharmacokinetic profile.[2][3]

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross cell membranes, its binding to plasma proteins, and its overall ADME properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

| Parameter | Value | Note |

| XLogP3 | -0.6 | This is a computationally predicted value.[1] |

The negative predicted LogP value suggests that this compound is a hydrophilic compound, favoring the aqueous phase over the lipid phase.[1] This is consistent with its structure, which contains multiple hydrogen bond donors and acceptors and has a low molecular weight. For ionizable compounds, the distribution coefficient (LogD) is often more biologically relevant, as it considers the partition of all ionic species at a specific pH.[4] Given the basic nature of the molecule, its LogD is expected to be significantly lower (more hydrophilic) at acidic pH values where it is fully protonated.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate in the gastrointestinal tract and its overall bioavailability. Poor solubility is a major hurdle in drug development.[5]

Experimental solubility data for this compound is not available in the reviewed sources. However, based on its predicted low LogP and the presence of two basic, ionizable functional groups, the compound is anticipated to have high aqueous solubility, particularly in the acidic environment of the stomach. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility, which provides the most accurate measure of a compound's solubility.[5][6]

Experimental Methodologies

To ensure scientific rigor, physicochemical parameters must be determined experimentally. The following sections detail the standard, self-validating protocols for measuring pKa, LogP, and solubility.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a high-precision technique for determining pKa values by monitoring pH changes in a solution upon the incremental addition of a titrant (an acid or a base).[7][8]

Causality: This method relies on the principle that as an acidic or basic functional group is neutralized, there is a point of maximum inflection in the pH vs. titrant volume curve. This inflection point corresponds to the pKa of that functional group.[2][3]

Detailed Protocol:

-

System Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[2][7]

-

Sample Preparation: Prepare a sample solution of the compound (e.g., 1 mM) in water or a suitable co-solvent if solubility is low.[7] To maintain a consistent environment, add a background electrolyte like 0.15 M KCl to maintain constant ionic strength.[2]

-

Inert Atmosphere: Purge the sample solution with an inert gas (e.g., nitrogen) before and during the titration to displace dissolved carbon dioxide, which can interfere with the titration of basic compounds.[2][7]

-

Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode.

-

For a basic compound like this, make the initial solution acidic (e.g., pH 1.8-2.0) with a standardized acid (e.g., 0.1 M HCl).[7]

-

Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH).

-

Record the pH value after each addition, allowing the reading to stabilize. Continue until the pH reaches a plateau in the high basic range (e.g., pH 12).[7]

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the resulting sigmoid curve. This is often done by analyzing the first or second derivative of the curve.

-

Validation: Perform a minimum of three independent titrations to ensure reproducibility and calculate the average pKa and standard deviation.[7]

Determination of LogP by Shake-Flask Method

The shake-flask method is the "gold standard" for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[4][9]

Causality: This method establishes a thermodynamic equilibrium of the solute between two immiscible liquid phases. The ratio of the solute's concentration in each phase at equilibrium defines the partition coefficient.

Detailed Protocol:

-

Solvent Preparation: Pre-saturate the n-octanol with water and the water (typically a buffer, e.g., pH 7.4 phosphate buffer) with n-octanol by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.[4][10] This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[4] Add a small aliquot of this stock to a vessel containing known volumes of the pre-saturated n-octanol and pre-saturated buffer. The final concentration should be within the linear range of the analytical method.

-

Equilibration: Cap the vessel and shake it vigorously for a set period (e.g., 30 minutes sonication followed by several hours on a shaker) to ensure the compound fully partitions and reaches equilibrium between the two phases.[11] Let the vessel stand to allow for complete phase separation, which can be aided by centrifugation.[11]

-

Phase Sampling: Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase. Extreme care must be taken to avoid cross-contamination of the phases.[9]

-

Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.[5][10] A calibration curve must be prepared for quantification.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. For measurements at a specific pH, this value is LogD.[4]

Determination of Thermodynamic Solubility

Thermodynamic solubility measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of solid material. It represents the true equilibrium solubility.[12][13]

Causality: This method ensures that the system has reached its lowest energy state, where the chemical potential of the dissolved solute is equal to that of the solid solute. This is achieved by allowing sufficient time for dissolution and precipitation to reach a steady state.[12]

Detailed Protocol:

-

System Preparation: Prepare the desired aqueous medium (e.g., phosphate buffer at pH 7.4).

-

Sample Addition: Add an excess amount of the solid compound to a vial containing the aqueous medium. The excess solid is crucial to ensure that equilibrium is established with the solid phase.[6]

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 hours or longer.[5][13] The time required to reach equilibrium should be determined by measuring the concentration at multiple time points (e.g., 24h, 48h) until it remains constant.[12]

-

Phase Separation: After equilibration, the undissolved solid must be separated from the solution. This is typically achieved by centrifugation at high speed, followed by careful filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[5]

-

Quantification: The concentration of the compound in the clear, saturated filtrate is determined by a validated analytical method like HPLC-UV or LC-MS against a standard calibration curve.

-

Validation: The pH of the saturated solution should be measured at the end of the experiment to ensure it has not shifted, as this can significantly affect the solubility of ionizable compounds.[6]

References

- 1. This compound | C5H9N3 | CID 16494776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LogP / LogD shake-flask method [protocols.io]

- 5. enamine.net [enamine.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

(4-Methyl-1H-imidazol-2-yl)methanamine CAS number and structure

An In-depth Technical Guide to (4-Methyl-1H-imidazol-2-yl)methanamine: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its core chemical identity, a validated synthetic protocol, and its established and potential applications, grounding all claims in authoritative scientific data.

Core Chemical Identity and Physicochemical Properties

This compound is a primary amine built upon a 4-methyl-substituted imidazole scaffold. The imidazole ring is a crucial pharmacophore in numerous biologically active molecules, making this compound a valuable starting material for chemical synthesis.[1][2] Due to tautomerism inherent in the N-unsubstituted imidazole ring, this compound can also be named (5-methyl-1H-imidazol-2-yl)methanamine; for clarity, the 4-methyl nomenclature will be used throughout this guide.

The definitive Chemical Abstracts Service (CAS) number for this compound is 518064-28-3 .[3]

Structure:

The structure consists of an imidazole ring methylated at position 4, with an aminomethyl (-CH₂NH₂) group attached at position 2.

Data Presentation: Physicochemical Properties

The following table summarizes key computed properties, providing a snapshot of the molecule's characteristics relevant to experimental design, such as solubility and membrane permeability predictions.

| Property | Value | Source |

| Molecular Weight | 111.15 g/mol | PubChem[3] |

| XLogP3-AA (Lipophilicity) | -0.6 | PubChem[3] |

| Hydrogen Bond Donors | 3 | PubChem[3] |

| Hydrogen Bond Acceptors | 3 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

| Exact Mass | 111.079647300 Da | PubChem[3] |

| Polar Surface Area | 54.7 Ų | PubChem[3] |

Synthesis Protocol: Reduction of 4-Methyl-1H-imidazole-2-carbonitrile

The most direct and reliable synthesis of this compound is through the chemical reduction of its corresponding nitrile precursor, 4-Methyl-1H-imidazole-2-carbonitrile.[4] This approach is favored due to the commercial availability of the starting nitrile and the high efficiency of nitrile reduction methodologies.

Expertise & Experience: Causality in Reagent Selection

Lithium aluminum hydride (LiAlH₄) is selected as the reducing agent for this protocol. While other methods like catalytic hydrogenation exist, LiAlH₄ is exceptionally effective for converting aliphatic and heterocyclic nitriles to primary amines under relatively mild conditions. It provides a powerful, non-catalytic route that avoids potential catalyst poisoning by the nitrogen-rich imidazole ring and ensures complete reduction without side reactions like imine formation or hydrolysis, which can complicate workups. The use of an anhydrous ethereal solvent (like THF) is critical, as LiAlH₄ reacts violently with protic solvents such as water or alcohols.

Experimental Workflow Diagram

Caption: Synthetic workflow for the LiAlH₄ reduction of 4-methyl-1H-imidazole-2-carbonitrile.

Trustworthiness: Self-Validating Protocol

This protocol incorporates a standard Fieser workup for quenching the LiAlH₄ reaction. This specific, sequential addition of water and aqueous sodium hydroxide is designed to produce a granular, easily filterable precipitate of aluminum salts, which is a critical step for achieving high purity and yield. The final purification by column chromatography serves as a validation step, allowing for the isolation of the target compound, which can be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (LiAlH₄, 2.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Precursor Addition: In a separate flask, dissolve 4-Methyl-1H-imidazole-2-carbonitrile (1.0 eq.) in anhydrous THF.

-

Reduction: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Add the nitrile solution dropwise to the stirred suspension via an addition funnel. Causality: This controlled addition is crucial to manage the exothermic reaction and prevent dangerous temperature spikes.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the number of grams of LiAlH₄ used. Causality: This specific sequence ensures the formation of a granular solid.

-

Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (EtOAc).

-

Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield pure this compound.

Applications in Drug Development and Research

The this compound scaffold is a versatile building block in medicinal chemistry, primarily due to the imidazole ring's ability to act as a bioisostere for other functional groups and its capacity to participate in hydrogen bonding and metal coordination.

Role as a Pharmacophore for Receptor Ligands

The core structure is prevalent in compounds designed to interact with various biological targets. A notable example is the development of agonists for the somatostatin receptor 3 (SSTR3). Research has shown that derivatives, such as (4-phenyl-1H-imidazol-2-yl)methanamine, serve as a potent lead series for SSTR3 agonists, which have therapeutic potential in oncology and endocrinology.[5] The aminomethyl group provides a key interaction point, while the imidazole ring anchors the molecule within the receptor's binding pocket.

Building Block for Complex Molecules

This compound serves as a valuable intermediate for synthesizing more complex molecules. The primary amine can be readily functionalized through reactions like acylation, reductive amination, or substitution to build larger molecular frameworks. This versatility is exploited in the construction of novel heterocyclic systems and libraries of compounds for high-throughput screening.[6]

Logical Relationship Diagram

Caption: Role of the core compound as a versatile scaffold for developing therapeutic agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]

-

ResearchGate. Synthesis of N-[4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine. [Link]

-

PubMed. Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists. [Link]

-

PubChemLite. 4-methyl-1h-imidazole-2-carbonitrile (C5H5N3). [Link]

-

Pharmaffiliates. 4-(Hydroxymethyl)-2-methyl-1H-imidazole. [Link]

-

Chemical-Suppliers. (1-Methyl-1H-imidazol-2-yl)methanamine. [Link]

- Google Patents. Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)

-

PubChem. (1-methyl-1H-imidazol-2-yl)methanamine. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile. National Center for Biotechnology Information. [Link]

-

Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. [Link]

-

PubChem. 2-aminomethyl-1H-imidazole. National Center for Biotechnology Information. [Link]

-

PubMed. Discovery of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines as a new class of Trypanosoma cruzi growth inhibitors. [Link]

-

IJRPC. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]

-

NIH. Synthesis and therapeutic potential of imidazole containing compounds. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C5H9N3 | CID 16494776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 4-methyl-1h-imidazole-2-carbonitrile (C5H5N3) [pubchemlite.lcsb.uni.lu]

- 5. Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Predicted Biological Activity of (4-Methyl-1H-imidazol-2-yl)methanamine

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of this compound. While extensive research on this specific molecule is not publicly available, its structural features—a substituted imidazole ring coupled with a methanamine group—strongly suggest potential interactions with histamine receptors. This document outlines the scientific basis for this prediction, details the probable mechanisms of action, and provides a full suite of experimental protocols to systematically investigate its biological activity. The guide is intended to serve as a foundational resource for researchers initiating studies on this and structurally related compounds.

Introduction and Scientific Rationale

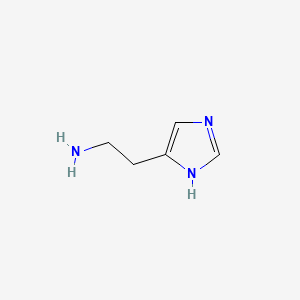

The imidazole nucleus is a cornerstone pharmacophore in medicinal chemistry, integral to a vast array of biologically active compounds.[1][2][3] Its presence in endogenous molecules like the amino acid histidine and the neurotransmitter histamine underscores its significance in biological systems. This compound incorporates this key heterocyclic scaffold.

Based on established structure-activity relationships (SAR) for ligands of biogenic amine receptors, the structural components of this compound suggest a high probability of interaction with histamine receptors. The imidazole ring provides the necessary scaffold for receptor recognition, while the methanamine side chain can mimic the ethylamine group of histamine, allowing for potential binding and activation or inhibition of these receptors.

Derivatives of structurally similar compounds, such as (4-phenyl-1H-imidazol-2-yl)methanamine, have been identified as potent agonists for the somatostatin receptor 3.[4] Furthermore, compounds with the 4-substituted imidazole core are well-documented as ligands for the histamine H3 receptor.[5][6] This precedent strengthens the hypothesis that this compound is likely to exhibit activity at histamine receptors, and potentially other G protein-coupled receptors (GPCRs).

This guide will, therefore, focus on the predicted activity of this compound as a histamine receptor ligand, providing the theoretical framework and practical methodologies for its investigation.

Predicted Mechanism of Action and Signaling Pathways

This compound is predicted to act as a ligand for one or more of the four histamine receptor subtypes (H1, H2, H3, and H4). Each of these receptors is a GPCR that initiates distinct intracellular signaling cascades upon activation.

Potential Histamine Receptor Interactions

-

Histamine H1 Receptor (H1R): Coupled to Gq/11, activation of H1R leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7][8]

-

Histamine H2 Receptor (H2R): Coupled to Gs, H2R activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[7]

-

Histamine H3 Receptor (H3R): Coupled to Gi/o, H3R activation inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.[7] The H3R primarily functions as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine.[9]

-

Histamine H4 Receptor (H4R): Also coupled to Gi/o, H4R activation leads to the inhibition of adenylyl cyclase and mobilization of intracellular calcium.[7]

The following diagram illustrates the potential signaling pathways that could be modulated by this compound, assuming it acts as a histamine receptor agonist.

Caption: Workflow for radioligand binding assays.

3.1.2. Functional Assays

Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of this compound at histamine receptors.

Principle: These assays measure the downstream signaling events following receptor activation or inhibition.

Methodologies:

-

Calcium Mobilization Assay (for H1R):

-

Cell Culture: Use a cell line stably expressing the human H1R (e.g., CHO-K1 or HEK293). [10] 2. Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound (for agonist testing) or a fixed concentration of histamine with varying concentrations of the test compound (for antagonist testing).

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader. [7][11] 5. Data Analysis: Plot the concentration-response curves and determine the EC50 or IC50 values.

-

-

cAMP Accumulation Assay (for H2R, H3R, H4R):

-

Cell Culture: Use cell lines expressing the respective human histamine receptors.

-

Compound Treatment: Treat the cells with varying concentrations of this compound. For H3R and H4R (Gi/o-coupled), stimulate the cells with forskolin to induce cAMP production before adding the test compound.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis: Generate concentration-response curves to determine the EC50 or IC50 values.

-

The following table summarizes the recommended in vitro assays for each histamine receptor subtype.

| Receptor | Assay Type | Principle | Key Parameters |

| H1R | Calcium Mobilization | Measures changes in intracellular Ca2+ | EC50 / IC50 |

| Radioligand Binding | Competitive displacement of [3H]mepyramine | Ki | |

| H2R | cAMP Accumulation | Measures increase in intracellular cAMP | EC50 / IC50 |

| Radioligand Binding | Competitive displacement of [3H]tiotidine | Ki | |

| H3R | cAMP Accumulation | Measures inhibition of forskolin-stimulated cAMP | EC50 / IC50 |

| Radioligand Binding | Competitive displacement of [3H]Nα-methylhistamine | Ki | |

| H4R | cAMP Accumulation | Measures inhibition of forskolin-stimulated cAMP | EC50 / IC50 |

| Radioligand Binding | Competitive displacement of [3H]histamine | Ki |

In Vivo Models

Should in vitro studies reveal significant activity at a particular histamine receptor, subsequent in vivo studies can be conducted to assess the compound's physiological effects.

-

For H1R Antagonism (Anti-allergic effects):

-

Model: Ovalbumin-induced asthma in guinea pigs or mice.

-

Assessment: Measure airway resistance and inflammatory cell infiltration.

-

-

For H2R Antagonism (Anti-ulcer effects):

-

Model: Histamine-induced gastric acid secretion in rats.

-

Assessment: Measure gastric pH and volume.

-

-

For H3R Antagonism/Inverse Agonism (Pro-cognitive and wake-promoting effects):

-

Model: Scopolamine-induced cognitive impairment in rats or mice. [12][13] * Assessment: Use behavioral tests such as the Morris water maze, novel object recognition, or passive avoidance. [12][13] * Receptor Occupancy: Determine the relationship between plasma/brain concentrations of the compound and H3R occupancy in the brain. [13][14]

-

Synthesis and Physicochemical Properties

While a specific synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be adapted from established methods for similar imidazole derivatives. [15]A potential two-step synthesis could involve the formylation of 4-methylimidazole followed by reductive amination.

It is crucial to characterize the physicochemical properties of the synthesized compound, including its purity (by HPLC and NMR), solubility, and stability, to ensure reliable results in biological assays.

Conclusion and Future Directions

This compound is a small molecule with a high potential for biological activity, particularly at histamine receptors. The experimental framework provided in this guide offers a comprehensive strategy for its characterization, from initial binding studies to functional assays and potential in vivo validation.

The results of these investigations will not only elucidate the pharmacological profile of this specific compound but also contribute to the broader understanding of the structure-activity relationships of imidazole-based ligands. Depending on its activity profile—whether it acts as a selective agonist or antagonist at a particular histamine receptor subtype—this molecule could serve as a valuable research tool or a starting point for the development of novel therapeutics for a range of disorders, including allergic conditions, gastric ulcers, or neurological diseases. [7][16]

References

-

Histamine receptor assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.17. Available at: [Link]

-

Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Creative Biolabs. Available at: [Link]

-

In vivo receptor occupancy assay of histamine H₃ receptor antagonist in rats using non-radiolabeled tracer. Journal of Pharmacological and Toxicological Methods, 2014. Available at: [Link]

-

Histamine H1 Receptor Assay. Innoprot GPCR Functional Assays. Available at: [Link]

-

In vitro and in vivo pharmacological analysis of imidazole-free histamine H3 receptor antagonists: promising results for a brain-penetrating H3 blocker with weak anticholinesterase activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 2008. Available at: [Link]

-

In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Investigative Ophthalmology & Visual Science, 2006. Available at: [Link]

-

A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. The Journal of Pharmacology and Experimental Therapeutics, 2020. Available at: [Link]

-

In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease. AlzPED. Available at: [Link]

-

In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease. Neuropharmacology, 2011. Available at: [Link]

-

(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. NIH. Available at: [Link]

-

Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists. Bioorganic & Medicinal Chemistry Letters, 2015. Available at: [Link]

-

Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Chemical and Pharmaceutical Research, 2017. Available at: [Link]

-

Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 2021. Available at: [Link]

-

Imidazole: Having Versatile Biological Activities. Journal of Chemistry, 2013. Available at: [Link]

-

Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands. Journal of Medicinal Chemistry, 2003. Available at: [Link]

-

Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 2006. Available at: [Link]

-

Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. RSC Advances, 2020. Available at: [Link]

-

1-Benzyloxy-4,5-dihydro-1H-imidazol-2-yl-amines, a novel class of NR1/2B subtype selective NMDA receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2003. Available at: [Link]

-

2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters, 2008. Available at: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 8. innoprot.com [innoprot.com]

- 9. benchchem.com [benchchem.com]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. benchchem.com [benchchem.com]

- 12. In vitro and in vivo pharmacological analysis of imidazole-free histamine H3 receptor antagonists: promising results for a brain-penetrating H3 blocker with weak anticholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo receptor occupancy assay of histamine H₃ receptor antagonist in rats using non-radiolabeled tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of (4-Methyl-1H-imidazol-2-yl)methanamine

Abstract

(4-Methyl-1H-imidazol-2-yl)methanamine is a small molecule featuring the imidazole scaffold, a cornerstone pharmacophore in modern medicinal chemistry. While direct pharmacological data on this specific compound is sparse, its structural motifs suggest a high probability of interaction with several key therapeutic targets. This guide synthesizes information from structure-activity relationships of analogous compounds and the broader pharmacology of imidazole derivatives to illuminate the most promising therapeutic avenues for this compound. We will delve into its potential as a modulator of histamine and somatostatin receptors, supported by a comprehensive analysis of the underlying signaling pathways and detailed protocols for experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related imidazole-containing compounds.

Introduction: The Imidazole Scaffold as a Privileged Structure

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in numerous biologically active molecules.[1][2][3][4][5] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its capacity to coordinate with metal ions make it a versatile scaffold for drug design.[3][4] The imidazole moiety is present in essential biomolecules such as the amino acid histidine and purines, highlighting its fundamental role in biological systems.[3] Consequently, synthetic imidazole derivatives have been successfully developed into a wide array of therapeutic agents with activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3]

This compound (PubChem CID: 16494776) is a relatively simple derivative, yet its structure holds key features that suggest significant pharmacological potential.[6] The presence of a methyl group at the 4-position and a methanamine substituent at the 2-position provides specific steric and electronic properties that can drive selective interactions with biological targets. This guide will primarily focus on two of the most promising target families for this compound based on structural analogy: histamine receptors and somatostatin receptors.

Primary Potential Therapeutic Target: Histamine H3 Receptor

The strongest evidence for a potential therapeutic target for this compound points towards the histamine H3 receptor (H3R). The H3R is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), where it acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[7] It also functions as a heteroreceptor on other neurons, modulating the release of various neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[8] This positions the H3R as a critical regulator of diverse physiological processes such as sleep-wake cycles, cognition, and appetite.

Rationale for H3R Targeting: A Matter of Structural Analogy

Numerous potent and selective H3R antagonists feature an imidazole core, underscoring its importance as a key pharmacophore for H3R binding.[9][10][11] The general structure of many H3R antagonists consists of an imidazole ring, a linker, and another cyclic moiety. While this compound is a smaller molecule, its core structure is highly reminiscent of the imidazole-containing pharmacophores of established H3R ligands.[9][11] It is plausible that this compound could act as a fragment or lead compound for the development of novel H3R modulators. Depending on the specific interactions it forms within the H3R binding pocket, it could exhibit either antagonist or agonist activity. H3R antagonists, in particular, have garnered significant interest for their potential in treating neurological disorders like Alzheimer's disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD) by enhancing neurotransmitter release.[7]

Presumptive Signaling Pathway

As a Gi/o-coupled receptor, activation of the H3R by an agonist leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. An antagonist would block these effects, thereby disinhibiting the neuron and promoting neurotransmitter release.

Caption: Presumptive Histamine H3 Receptor Signaling Pathway.

Secondary Potential Therapeutic Target: Somatostatin Receptor 3 (SSTR3)

Another compelling avenue of investigation is the potential for this compound to interact with somatostatin receptors, specifically SSTR3. This hypothesis is supported by a study that identified substituted (4-phenyl-1H-imidazol-2-yl)methanamine derivatives as potent SSTR3 agonists.[12] Although the substitution at the 4-position differs (methyl vs. phenyl), the core scaffold is identical, suggesting that the 4-methyl derivative may retain affinity for SSTR3.

Somatostatin receptors are a family of five GPCRs (SSTR1-5) that mediate the diverse physiological effects of the hormone somatostatin. These effects include the inhibition of hormone secretion, regulation of cell proliferation, and modulation of neurotransmission. SSTR3 is of particular interest as it is implicated in the regulation of insulin secretion and has been investigated as a potential target for the treatment of diabetes and certain cancers.

Structure-Activity Relationship (SAR) Insights

The discovery of (4-phenyl-1H-imidazol-2-yl)methanamine analogs as SSTR3 agonists provides a valuable starting point for understanding the SAR of this chemical series.[12] The imidazole ring and the methanamine group at the 2-position appear to be crucial for receptor recognition and activation. The substituent at the 4-position likely influences potency and selectivity. The smaller methyl group in this compound compared to a phenyl ring would alter the steric and electronic profile, potentially affecting its binding affinity and efficacy at SSTR3.

Presumptive Signaling Pathway

Similar to the H3R, SSTR3 also couples to Gi/o proteins. Agonist binding initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to decreased cAMP levels. Additionally, SSTR3 activation can lead to the opening of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels, resulting in cell hyperpolarization and reduced hormone/neurotransmitter secretion.

Caption: Presumptive Somatostatin Receptor 3 Signaling Pathway.

Other Potential Therapeutic Targets

The versatility of the imidazole scaffold suggests that this compound could interact with a broader range of biological targets.[1][2][3] These include:

-

Other Histamine Receptors (H1, H2, H4): While the primary evidence points towards H3, cross-reactivity with other histamine receptor subtypes cannot be ruled out without experimental validation.

-

Enzyme Inhibition: Imidazole-containing compounds are known to inhibit various enzymes, including cytochrome P450s and metalloenzymes.[7][13] The nitrogen atoms of the imidazole ring can coordinate with the heme iron of CYPs or the metal cofactors of other enzymes.

-

Antimicrobial Targets: Imidazole derivatives are the basis for many antifungal and antibacterial drugs.[2] They can interfere with ergosterol synthesis in fungi or inhibit other essential microbial enzymes.

Experimental Protocols for Target Validation

To empirically determine the therapeutic targets of this compound, a systematic experimental approach is required. The following protocols outline the key steps for validating its interaction with the primary and secondary potential targets.

General Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C5H9N3 | PubChem[6] |

| Molecular Weight | 111.15 g/mol | PubChem[6] |

| IUPAC Name | This compound | PubChem[6] |

Experimental Workflow for Target Identification and Validation

Caption: Experimental workflow for target validation.

Protocol 1: Radioligand Binding Assay for H3R and SSTR3

Objective: To determine the binding affinity (Ki) of this compound for the human histamine H3 receptor and somatostatin receptor 3.

Materials:

-

Cell membranes expressing recombinant human H3R or SSTR3.

-

Radioligands: [3H]-Nα-methylhistamine (for H3R) or [125I]-SST-14 (for SSTR3).

-

Non-specific binding competitors: Thioperamide (for H3R) or unlabeled somatostatin-14 (for SSTR3).

-

This compound stock solution.

-

Scintillation counter and filter plates.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or a high concentration of the non-specific competitor.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Harvest the membranes onto filter plates and wash to remove unbound radioligand.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay

Objective: To determine the functional activity (agonist or antagonist) of this compound at H3R and SSTR3.

Materials:

-

CHO or HEK293 cells stably expressing human H3R or SSTR3.

-

Forskolin (an adenylyl cyclase activator).

-

Known H3R/SSTR3 agonist and antagonist.

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Agonist Mode:

-

Plate the cells and incubate with serial dilutions of this compound.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure intracellular cAMP levels using the assay kit.

-

A dose-dependent decrease in cAMP indicates agonist activity.

-

-

Antagonist Mode:

-

Pre-incubate the cells with serial dilutions of this compound.

-

Add a known EC80 concentration of an H3R or SSTR3 agonist.

-

Stimulate with forskolin.

-

Measure intracellular cAMP levels.

-

A dose-dependent reversal of the agonist-induced cAMP inhibition indicates antagonist activity.

-

Conclusion and Future Directions

This compound, by virtue of its imidazole core, presents a compelling starting point for therapeutic discovery. The structural similarities to known pharmacologically active compounds strongly suggest that its primary therapeutic targets are likely to be the histamine H3 receptor and the somatostatin SSTR3 receptor. The outlined experimental protocols provide a clear path for the validation of these hypotheses.

Future research should focus on a comprehensive screening of this compound against a panel of receptors and enzymes to fully elucidate its pharmacological profile. Should it demonstrate significant activity and selectivity for a particular target, further structure-activity relationship studies would be warranted to optimize its potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel therapeutic agents. The inherent versatility of the imidazole scaffold ensures that the exploration of this compound and its analogs is a promising endeavor in the field of drug discovery.

References

- Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (n.d.). Google AI.

- Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. S.

- Novel imidazole-based histamine H3 antagonists. (n.d.). PubMed.

- Novel histamine H(3)-receptor antagonists with carbonyl-substituted 4-(3-(phenoxy)propyl)-1H-imidazole structures like ciproxifan and related compounds. (2000). Journal of Medicinal Chemistry, 43(21), 3987–3994.

- An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applic

- H3 receptor antagonist. (n.d.). In Wikipedia.

- Vaccaro, W. D., Sher, R., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395–399.

- Synthesis and therapeutic potential of imidazole containing compounds. (n.d.).

- Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. (n.d.). PubMed Central.

- Synthesis and therapeutic potential of imidazole containing compounds. (2021). Future Journal of Pharmaceutical Sciences, 7(1).

- Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors. (2018). Bioorganic & Medicinal Chemistry, 26(12), 3461-3470.

- Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists. (2015). Bioorganic & Medicinal Chemistry Letters, 25(17), 3591-3594.

- This compound. (n.d.). PubChem.

- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023). MDPI.

- In-Depth Technical Guide: The Biological Activity of 1-(1H-Imidazol-5-yl)-N-methylmethanamine. (n.d.). BenchChem.

- Structure-Activity Relationship and Mode-Of-Action Studies Highlight 1-(4-Biphenylylmethyl)-1H-imidazole-Derived Small Molecules as Potent CYP121 Inhibitors. (2021). ChemMedChem, 16(18), 2786–2801.

- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Longdom Publishing.

- Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. (2025).

- Saulnier, M. G., Frennesson, D. B., et al. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters, 18(5), 1702–1707.

- Application Notes and Protocols for the Synthesis of 1-(1H-Imidazol-5-yl)-N-methylmethanamine. (n.d.). BenchChem.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. This compound | C5H9N3 | CID 16494776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Novel imidazole-based histamine H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel histamine H(3)-receptor antagonists with carbonyl-substituted 4-(3-(phenoxy)propyl)-1H-imidazole structures like ciproxifan and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-Activity Relationship and Mode-Of-Action Studies Highlight 1-(4-Biphenylylmethyl)-1H-imidazole-Derived Small Molecules as Potent CYP121 Inhibitors [twincore.de]

An In-depth Technical Guide to (4-Methyl-1H-imidazol-2-yl)methanamine: From Discovery to Application

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Imidazole Scaffold

(4-Methyl-1H-imidazol-2-yl)methanamine is a heterocyclic organic compound featuring a methyl-substituted imidazole ring with a methanamine group at the 2-position. While the specific historical account of its initial discovery is not prominently documented in scientific literature, its significance has grown steadily within the field of medicinal chemistry. The imidazole core is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic drugs due to its ability to engage in various biological interactions. The unique arrangement of a 4-methyl group and a 2-methanamine substituent on the imidazole ring provides a valuable building block for the synthesis of a diverse array of bioactive molecules. This guide will provide a comprehensive overview of its synthesis, characterization, and burgeoning applications in drug discovery and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthesis and biological studies.

| Property | Value | Source |

| Molecular Formula | C₅H₉N₃ | PubChem |

| Molecular Weight | 111.15 g/mol | PubChem |

| CAS Number | 518064-28-3 | PubChem |

| Appearance | Typically a solid | - |

| Solubility | Soluble in polar organic solvents | General knowledge |

Table 1: Key Physicochemical Properties of this compound.

Spectroscopic Characterization:

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is instrumental in identifying the protons on the imidazole ring, the methyl group, and the aminomethyl substituent. The chemical shifts and coupling patterns provide valuable information about the electronic environment of each proton.

-

¹³C NMR spectroscopy complements the proton data by revealing the chemical shifts of the carbon atoms in the molecule, including the distinct signals for the imidazole ring carbons, the methyl carbon, and the methylene carbon of the aminomethyl group.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretching vibrations of the amine and the imidazole ring, and the C-H stretching vibrations of the methyl and methylene groups.

-

Synthesis and Methodologies

While a singular, seminal paper detailing the first synthesis of this compound is not readily apparent, its preparation can be approached through established methods for imidazole synthesis and functionalization. The general strategies often involve the construction of the imidazole ring followed by the introduction or modification of the substituents.

General Synthetic Approach:

A plausible and commonly employed route for the synthesis of 2-aminoalkyl-imidazoles involves a multi-step process, which can be adapted for this compound.

Figure 1: A generalized synthetic workflow for this compound.

Representative Experimental Protocol:

The following is a conceptual, step-by-step methodology for the synthesis, drawing from established procedures for similar imidazole derivatives.

Step 1: Synthesis of 2-Cyano-4-methyl-1H-imidazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve an appropriate α-aminonitrile precursor in a suitable solvent such as ethanol.

-

Reagent Addition: Add an equivalent of a cyanating agent (e.g., cyanogen bromide) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of the Nitrile to the Amine

-

Reaction Setup: Dissolve the 2-cyano-4-methyl-1H-imidazole intermediate in a suitable anhydrous solvent (e.g., tetrahydrofuran) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reducing Agent: Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane complex, to the solution at a controlled temperature (typically 0 °C).

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours until the reduction is complete, as indicated by TLC.

-

Quenching and Work-up: Carefully quench the reaction by the sequential addition of water and an aqueous base solution.

-

Extraction and Purification: Filter the resulting mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by crystallization or chromatography if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents due to its structural features that allow for diverse chemical modifications and interactions with biological targets.

As a Pharmacophore in Bioactive Molecules:

The imidazole ring can act as a hydrogen bond donor and acceptor, and the aminomethyl group provides a key site for further functionalization, enabling the exploration of structure-activity relationships (SAR).

-

Somatostatin Receptor Agonists: Derivatives of the closely related (4-phenyl-1H-imidazol-2-yl)methanamine have been identified as potent agonists of the somatostatin receptor 3 (SSTR3)[1]. This suggests that the this compound core could be a promising starting point for designing novel SSTR agonists with potential applications in treating various diseases, including neuroendocrine tumors.

-

Anticancer Agents: The imidazole nucleus is a common feature in many anticancer agents[2]. The ability to modify the aminomethyl group and the imidazole ring of this compound allows for the synthesis of libraries of compounds to be screened for cytotoxic activity against various cancer cell lines.

-

Antimicrobial Agents: Imidazole derivatives have a long history of use as antifungal and antibacterial agents. The structural features of this compound make it a candidate for the development of new antimicrobial compounds to combat drug-resistant pathogens.

As a Key Intermediate in Synthesis:

The primary amine functionality of this compound makes it a versatile intermediate for the synthesis of more complex molecules through reactions such as:

-

Amide bond formation

-

Reductive amination

-

Urea and thiourea formation

-

Sulfonamide synthesis

Figure 2: Synthetic utility of this compound in generating diverse bioactive molecules.

Future Perspectives and Conclusion

This compound, while not having a widely celebrated history of discovery, represents a molecule of significant potential for the future of drug development. Its straightforward, albeit not trivial, synthesis and the versatility of its functional groups make it an attractive building block for combinatorial chemistry and targeted drug design. As our understanding of the biological roles of imidazole-containing compounds continues to grow, we can anticipate that this particular scaffold will be increasingly utilized in the quest for novel and effective therapeutics. Further research into its own intrinsic biological activity and the development of more efficient and scalable synthetic routes will undoubtedly unlock its full potential in the years to come.

References

-

This compound | C5H9N3 | CID 16494776 - PubChem. National Center for Biotechnology Information. [Link]

-

Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry. [Link]

-

Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists. PubMed. [Link]

Sources

(4-Methyl-1H-imidazol-2-yl)methanamine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of (4-Methyl-1H-imidazol-2-yl)methanamine, a heterocyclic amine of significant interest to researchers in drug discovery and medicinal chemistry. This document details its commercial availability, provides a reliable, step-by-step synthesis protocol, and explores its potential applications as a scaffold for novel therapeutics, particularly targeting histamine and dopamine receptors.

Commercial Availability and Sourcing

Direct commercial availability of this compound is limited. A thorough search of major chemical supplier catalogs, including Sigma-Aldrich, indicates that this specific primary amine is not a stock item. However, its N-methylated derivative, N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride, is available, suggesting that the core scaffold is accessible.

For researchers requiring the primary amine, custom synthesis is the most viable route. The key precursor for this synthesis, 4-methyl-1H-imidazole-2-carbaldehyde , is readily available from commercial suppliers such as Sigma-Aldrich and Chem-Impex. This availability makes the synthesis of the target compound a straightforward process for a proficient organic chemist.

Table 1: Key Precursor Availability

| Compound Name | CAS Number | Typical Suppliers |

| 4-Methyl-1H-imidazole-2-carbaldehyde | 113825-16-4 | Sigma-Aldrich, Chem-Impex |

Recommended Synthesis Protocol: Reductive Amination

The most efficient and reliable method for the synthesis of this compound is the reductive amination of 4-methyl-1H-imidazole-2-carbaldehyde. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the desired primary amine.

Experimental Protocol

Materials: